1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4/c17-13-3-1-12(2-4-13)11-19-16(23)18-7-9-24-10-8-20-14(21)5-6-15(20)22/h1-4H,5-11H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDALNXYMMNLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can be synthesized through a multi-step process:
Step 1: Synthesis of 4-chlorobenzylamine from 4-chlorobenzyl chloride and ammonia.
Step 2: Reaction of 4-chlorobenzylamine with ethylene carbonate to form 2-(2-hydroxyethyl)-4-chlorobenzylamine.
Step 3: Conversion of 2-(2-hydroxyethyl)-4-chlorobenzylamine to 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine using 2,5-dioxopyrrolidin-1-yl ethyl carbonate.
Step 4: Final coupling of 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine with isocyanate to form this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The chlorobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.
Reduction: 4-chlorobenzylamine.
Substitution: 4-aminobenzyl derivatives, 4-thiobenzyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in studying enzyme interactions due to its urea linkage.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Urea Derivatives with Aromatic Substituents
- Target Compound : Combines a urea core with a 4-chlorobenzyl group and a dioxopyrrolidinyl-terminated PEG chain. The chlorine atom on the benzyl group may enhance metabolic stability, while the succinimidyl group enables targeted conjugation.
- 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (1042725-27-8): Features a urea core with phenyl, 4-methoxybenzyl, and 4-methoxyphenyl groups. The absence of a reactive succinimidyl group limits its utility in conjugation chemistry .
Compounds with Dioxopyrrolidinyl or Heterocyclic Moieties
- Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate (): A fullerene (C60) derivative functionalized with dioxopyrrolidinyl-activated esters. Unlike the target compound, this molecule is designed for nanomaterial applications, leveraging the succinimidyl group for covalent attachment to biomolecules .
- N-[2-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,5-dimethoxybenzamide (745796-15-0): Contains a sulfonylpiperazine group and dimethoxybenzamide.
Comparative Data Table
Key Differentiators
Reactivity: The target compound’s dioxopyrrolidinyl group enables covalent bonding, distinguishing it from non-activated ureas like 1042725-27-2. This reactivity is shared with the C60–malonate derivative but applied in distinct contexts (small-molecule vs. nanomaterial chemistry) .
Substituent Effects : The 4-chlorobenzyl group in the target compound likely improves pharmacokinetic properties compared to methoxy- or sulfonyl-containing analogs, which may prioritize target binding over stability .
Biological Targets : While the target compound’s applications are undefined, structurally similar molecules with sulfonylpiperazine (745796-15-0) or methoxybenzyl (1042725-27-8) groups are often explored in kinase or GPCR modulation, suggesting divergent therapeutic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
